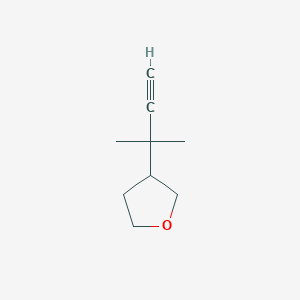
3-(2-Methylbut-3-yn-2-yl)oxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylbut-3-yn-2-yl)oxolane is an organic compound with the molecular formula C8H12O It is a derivative of oxolane, featuring a 2-methylbut-3-yn-2-yl substituent
準備方法
Synthetic Routes and Reaction Conditions
3-(2-Methylbut-3-yn-2-yl)oxolane can be synthesized through the reaction of 2-methylbut-3-yn-2-ol with oxirane under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the ring-opening of oxirane and subsequent nucleophilic attack by the alkyne group.
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous flow process where 2-methylbut-3-yn-2-ol is reacted with oxirane in the presence of a suitable acid catalyst. The reaction mixture is then purified through distillation to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(2-Methylbut-3-yn-2-yl)oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized oxolane derivatives.
Reduction: Alkenes or alkanes.
Substitution: Substituted oxolane compounds.
科学的研究の応用
3-(2-Methylbut-3-yn-2-yl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2-Methylbut-3-yn-2-yl)oxolane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
2-Methylbut-3-yn-2-ol: A precursor in the synthesis of 3-(2-Methylbut-3-yn-2-yl)oxolane.
Oxirane: Another key reactant in the synthesis process.
2-Methylbut-3-yn-2-yl carbamate: A related compound with different functional groups.
Uniqueness
This compound is unique due to its combination of an oxolane ring and an alkyne substituent
特性
分子式 |
C9H14O |
|---|---|
分子量 |
138.21 g/mol |
IUPAC名 |
3-(2-methylbut-3-yn-2-yl)oxolane |
InChI |
InChI=1S/C9H14O/c1-4-9(2,3)8-5-6-10-7-8/h1,8H,5-7H2,2-3H3 |
InChIキー |
VYTSSVNKQMJWQM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#C)C1CCOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylicacid](/img/structure/B13539808.png)
![(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, 1,1-dimethylethyl ester](/img/structure/B13539812.png)
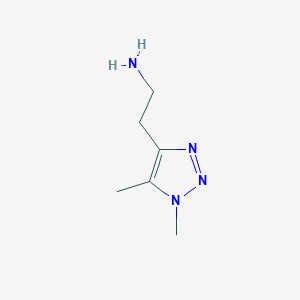
![6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylicacid](/img/structure/B13539830.png)
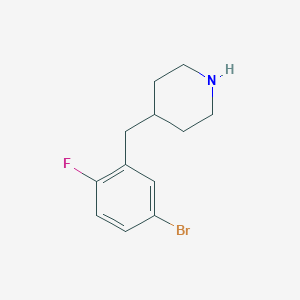

![methyl 5-[2-(aminomethyl)phenyl]-1H-pyrazole-3-carboxylate dihydrochloride](/img/structure/B13539838.png)
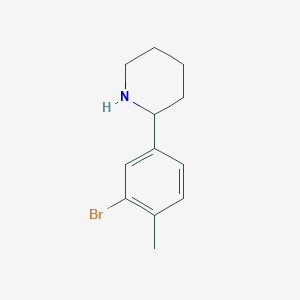
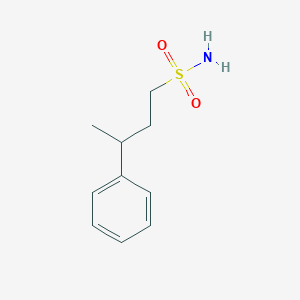
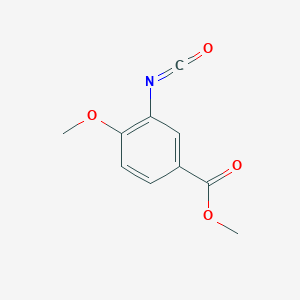
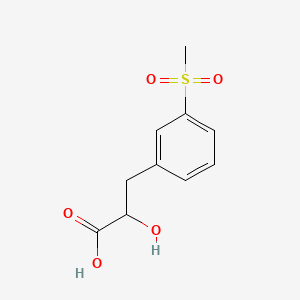
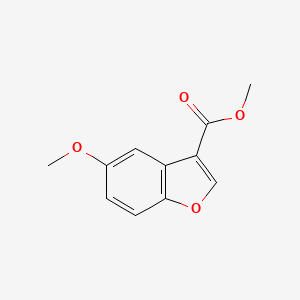
![Furo[3,4-d]-1,3,2-dioxaborole, 2-ethyltetrahydro-, cis-](/img/structure/B13539875.png)

